Methyl 3-(2-{4,6-dimethyl-3-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]-2-oxo-1,2-dihydropyridin-1-yl}acetamido)thiophene-2-carboxylate
CAS No.: 946385-44-0
Cat. No.: VC7349936
Molecular Formula: C24H22N4O5S
Molecular Weight: 478.52
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 946385-44-0 |
|---|---|
| Molecular Formula | C24H22N4O5S |
| Molecular Weight | 478.52 |
| IUPAC Name | methyl 3-[[2-[4,6-dimethyl-3-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]-2-oxopyridin-1-yl]acetyl]amino]thiophene-2-carboxylate |
| Standard InChI | InChI=1S/C24H22N4O5S/c1-13-5-7-16(8-6-13)21-26-22(33-27-21)19-14(2)11-15(3)28(23(19)30)12-18(29)25-17-9-10-34-20(17)24(31)32-4/h5-11H,12H2,1-4H3,(H,25,29) |
| Standard InChI Key | ZUJBGVCEVJBVLO-UHFFFAOYSA-N |
| SMILES | CC1=CC=C(C=C1)C2=NOC(=N2)C3=C(C=C(N(C3=O)CC(=O)NC4=C(SC=C4)C(=O)OC)C)C |
Introduction
Methyl 3-(2-{4,6-dimethyl-3-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]-2-oxo-1,2-dihydropyridin-1-yl}acetamido)thiophene-2-carboxylate is a complex organic compound that belongs to the class of heterocyclic compounds. It features a diverse array of functional groups, including a thiophene ring, an oxadiazole moiety, and a 1,2-dihydropyridine ring, which contribute to its potential biological activities and applications in medicinal chemistry .
Chemical Formula and Molecular Weight
-
Chemical Formula: Not explicitly provided in the available sources, but it can be inferred from its structural components.
-
Molecular Weight: Not specified, but it can be calculated based on the molecular formula.
Mechanism of Action and Biological Activities
The mechanism of action for this compound involves interactions with biological targets such as enzymes or receptors. Quantitative structure–activity relationship (QSAR) studies can provide insights into how structural modifications affect potency and selectivity.
Applications and Research Findings
Methyl 3-(2-{4,6-dimethyl-3-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]-2-oxo-1,2-dihydropyridin-1-yl}acetamido)thiophene-2-carboxylate has potential applications in medicinal chemistry, particularly in drug development. Research into its efficacy and safety profiles could lead to significant advancements in this field.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume